molecular formula C16H8BrFO4 B4833912 4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No. B4833912
M. Wt: 363.13 g/mol
InChI Key: KUJPXZYLFUEREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in different scientific research applications.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to inhibit the production of certain inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation. Additionally, this compound has been found to reduce inflammation by inhibiting the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate in lab experiments is its potent anti-cancer and anti-inflammatory activity. This compound can be used as a lead compound in the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its high cost and complex synthesis process.

Future Directions

There are several future directions for the research and development of 4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. One of the significant future directions is the optimization of the synthesis process to reduce the cost and increase the yield of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and material science. Finally, the development of new derivatives of this compound with improved activity and selectivity is also a promising future direction for research.
Conclusion:
In conclusion, 4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a promising compound with significant potential applications in scientific research. This compound has potent anti-cancer and anti-inflammatory activity and can be used as a lead compound in the development of new drugs. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Scientific Research Applications

4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several potential applications in scientific research. One of the significant applications of this compound is in the development of new drugs. This compound has been found to exhibit potent anti-cancer activity and can be used as a lead compound in the development of new anti-cancer drugs. Additionally, this compound has been found to have anti-inflammatory properties and can be used in the development of new anti-inflammatory drugs.

properties

IUPAC Name

(4-fluorophenyl) 6-bromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrFO4/c17-10-1-6-14-9(7-10)8-13(16(20)22-14)15(19)21-12-4-2-11(18)3-5-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJPXZYLFUEREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 4
4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

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